![molecular formula C19H16N2O5S B2641101 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-methylphenoxy)acetate CAS No. 877637-22-4](/img/structure/B2641101.png)
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-methylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-methylphenoxy)acetate, also known as Compound A, is a novel pyranopyrimidine derivative. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Apelin Receptor Antagonism
The apelin/APJ system plays a crucial role in cardiovascular homeostasis and is implicated in cardiovascular disease pathogenesis. ML221 acts as a potent functional antagonist of the apelin receptor (APJ) . It selectively inhibits APJ signaling, making it a potential therapeutic target for cardiovascular disorders .
Energy Metabolism Modulation
Emerging evidence suggests that apelin/APJ signaling influences energy metabolism. By targeting APJ, ML221 may impact metabolic processes, including glucose homeostasis, lipid metabolism, and energy expenditure. Further research is needed to explore its potential in metabolic disorders .
Gastrointestinal Function Regulation
Beyond cardiovascular effects, the apelin/APJ system has been linked to gastrointestinal function. ML221’s APJ antagonism could influence gut motility, nutrient absorption, and other digestive processes. Investigating its impact on gastrointestinal health is an exciting avenue for research .
Antiviral Properties
Interestingly, ML221 derivatives have been synthesized by modifying the glutamic acid portion of the drug pemetrexed . These derivatives exhibit antiviral activity, particularly against certain viruses. Further studies are warranted to explore their mechanism of action and potential clinical applications .
Structure-Activity Relationship (SAR) Development
Researchers have studied ML221’s structure-activity relationship (SAR) to optimize its pharmacological properties. Understanding how specific structural features affect its function can guide the design of more potent and selective APJ antagonists .
GPCR Selectivity Profile
ML221 shows minimal binding activity against other G protein-coupled receptors (GPCRs) except for the κ-opioid and benzodiazepinone receptors. Investigating its selectivity and potential off-target effects is crucial for safe drug development .
Eigenschaften
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-13-3-5-14(6-4-13)25-11-18(23)26-17-10-24-15(9-16(17)22)12-27-19-20-7-2-8-21-19/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFMJQDSIDUXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.